molecular formula C9H17N B121053 N-Methyl-N-(2-pentyl)propargylamine CAS No. 143347-01-7

N-Methyl-N-(2-pentyl)propargylamine

Cat. No. B121053
M. Wt: 139.24 g/mol
InChI Key: BSNWMBHBPLPDNI-UHFFFAOYSA-N
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Description

N-Methyl-N-(2-pentyl)propargylamine (also known as Selegiline or Deprenyl) is a selective and irreversible inhibitor of monoamine oxidase B (MAO-B) enzyme. It was first synthesized in 1971 by Jozsef Knoll and his colleagues in Hungary. Since then, it has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism Of Action

Selegiline works by irreversibly inhibiting the MAO-B enzyme, which is responsible for the breakdown of dopamine and other monoamine neurotransmitters in the brain. By inhibiting MAO-B, Selegiline increases the levels of dopamine and other monoamines in the brain, which can improve motor function, cognitive function, and mood.

Biochemical And Physiological Effects

Selegiline has been shown to increase dopamine levels in the striatum, which is a key area of the brain involved in motor control. It has also been shown to increase dopamine levels in the prefrontal cortex, which is a key area of the brain involved in cognitive function and mood regulation. Selegiline has also been shown to increase norepinephrine and serotonin levels in the brain.

Advantages And Limitations For Lab Experiments

Selegiline has several advantages for lab experiments, including its selectivity for MAO-B, its irreversible inhibition of the enzyme, and its ability to increase dopamine levels in the brain. However, Selegiline also has limitations, including its potential toxicity at high doses, its potential to interact with other medications, and its potential to cause side effects such as nausea, dizziness, and insomnia.

Future Directions

There are several future directions for research on Selegiline, including its potential use in other neurological and psychiatric disorders, its potential use in combination with other medications, and its potential use in different formulations such as transdermal patches or intranasal sprays. Additionally, further research is needed to better understand the long-term effects of Selegiline on brain function and behavior.

Synthesis Methods

Selegiline can be synthesized by several methods, including the Knoll-Knoll synthesis, the Speeter-Anthony synthesis, and the Noyori asymmetric hydrogenation. The Knoll-Knoll synthesis involves the condensation of 2-phenylethylamine with propargyl bromide in the presence of sodium amide, followed by N-methylation with formaldehyde and hydrogen chloride. The Speeter-Anthony synthesis involves the reaction of 2-phenylethylamine with propargyl alcohol in the presence of hydrochloric acid and sodium nitrite, followed by N-methylation with formaldehyde and hydrogen chloride. The Noyori asymmetric hydrogenation involves the reduction of a prochiral imine intermediate using a chiral ruthenium catalyst.

Scientific Research Applications

Selegiline has been studied for its potential therapeutic applications in Parkinson's disease, Alzheimer's disease, depression, and attention deficit hyperactivity disorder (ADHD). In Parkinson's disease, Selegiline has been shown to improve motor symptoms and delay the need for levodopa therapy. In Alzheimer's disease, Selegiline has been shown to improve cognitive function and reduce behavioral symptoms. In depression, Selegiline has been shown to have antidepressant effects when used in combination with other antidepressants. In ADHD, Selegiline has been shown to improve attention and reduce impulsivity.

properties

CAS RN

143347-01-7

Product Name

N-Methyl-N-(2-pentyl)propargylamine

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

N-methyl-N-prop-2-ynylpentan-2-amine

InChI

InChI=1S/C9H17N/c1-5-7-9(3)10(4)8-6-2/h2,9H,5,7-8H2,1,3-4H3

InChI Key

BSNWMBHBPLPDNI-UHFFFAOYSA-N

SMILES

CCCC(C)N(C)CC#C

Canonical SMILES

CCCC(C)N(C)CC#C

synonyms

M-2-PP
N-methyl-N-(2-pentyl)propargylamine

Origin of Product

United States

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